Unique Antibody-Conjugation Capability Enables Targeted Delivery with Sub-Nanomolar Degradation Potency
PROTAC BRD4 Degrader-10 (compound 8b) is structurally engineered for conjugation to antibodies, a feature not present in widely used BRD4 degraders like ARV-825, MZ1, or dBET1. When conjugated to STEAP1 and CLL1 antibodies, it achieves BRD4 degradation in PC3 prostate cancer cells with DC50 values of 1.3 nM and 18 nM, respectively [1]. The unconjugated free drug (compound 8b) has a significantly higher DC50 of 1.8 μM, demonstrating that antibody conjugation enhances cellular potency by over 100-fold for STEAP1-targeted delivery [1].
| Evidence Dimension | BRD4 degradation potency (DC50) in PC3 prostate cancer cells |
|---|---|
| Target Compound Data | 1.3 nM (STEAP1 ADC); 18 nM (CLL1 ADC); 1.8 μM (unconjugated compound 8b) |
| Comparator Or Baseline | ARV-825 (DC50 <1 nM, CRBN-based); MZ1 (DC50 8-23 nM, VHL-based); PROTAC BET Degrader-10 (DC50 49 nM, CRBN-based); BD-9136 (DC50 0.1-4.7 nM, CRBN-based) |
| Quantified Difference | STEAP1 ADC achieves >100-fold improved potency over unconjugated compound 8b; potency is comparable to leading CRBN-based degraders but with unique VHL-ADC architecture |
| Conditions | PC3 prostate cancer cell line; 24-hour treatment; Western blot quantification |
Why This Matters
For procurement in ADC research or targeted delivery applications, this compound is the only commercially available BRD4 degrader validated for direct antibody conjugation, enabling cell-type-specific degradation studies.
- [1] Dragovich PS, et al. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy. J Med Chem. 2021;64(5):2576-2607. View Source
